molecular formula C16H19N3O3 B12903039 Ethanone, 1-[1-(4-methoxyphenyl)-4-(4-morpholinyl)-1H-pyrazol-3-yl]- CAS No. 61323-10-2

Ethanone, 1-[1-(4-methoxyphenyl)-4-(4-morpholinyl)-1H-pyrazol-3-yl]-

Cat. No.: B12903039
CAS No.: 61323-10-2
M. Wt: 301.34 g/mol
InChI Key: MGSBSYOUEIBBNH-UHFFFAOYSA-N
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Description

Ethanone, 1-[1-(4-methoxyphenyl)-4-(4-morpholinyl)-1H-pyrazol-3-yl]- is a pyrazole-derived ethanone compound with a 4-methoxyphenyl group at the pyrazole’s 1-position and a 4-morpholinyl group at the 4-position. Its molecular formula is C₁₇H₁₉N₃O₃, with an approximate molecular weight of 313.35 g/mol. Key features include:

  • Pyrazole core: A five-membered aromatic heterocycle with two adjacent nitrogen atoms.
  • 4-Morpholinyl group: A six-membered morpholine ring, improving solubility and bioavailability due to its polar nature.

Properties

CAS No.

61323-10-2

Molecular Formula

C16H19N3O3

Molecular Weight

301.34 g/mol

IUPAC Name

1-[1-(4-methoxyphenyl)-4-morpholin-4-ylpyrazol-3-yl]ethanone

InChI

InChI=1S/C16H19N3O3/c1-12(20)16-15(18-7-9-22-10-8-18)11-19(17-16)13-3-5-14(21-2)6-4-13/h3-6,11H,7-10H2,1-2H3

InChI Key

MGSBSYOUEIBBNH-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=NN(C=C1N2CCOCC2)C3=CC=C(C=C3)OC

Origin of Product

United States

Preparation Methods

The synthesis of 1-(1-(4-Methoxyphenyl)-4-morpholino-1H-pyrazol-3-yl)ethanone typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the pyrazole ring: This can be achieved by reacting hydrazine with an appropriate β-diketone under acidic conditions.

    Introduction of the methoxyphenyl group: This step involves the electrophilic aromatic substitution of the pyrazole ring with 4-methoxybenzaldehyde.

    Attachment of the morpholino group: The final step is the nucleophilic substitution reaction where the morpholino group is introduced to the pyrazole ring.

Industrial production methods may involve optimization of reaction conditions such as temperature, solvent, and catalysts to maximize yield and purity.

Chemical Reactions Analysis

1-(1-(4-Methoxyphenyl)-4-morpholino-1H-pyrazol-3-yl)ethanone undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of alcohols.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the morpholino group, with reagents such as alkyl halides or acyl chlorides.

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Medicinal Chemistry Applications

Ethanone, 1-[1-(4-methoxyphenyl)-4-(4-morpholinyl)-1H-pyrazol-3-yl]- has been investigated for its potential therapeutic effects:

  • Anticancer Activity : Studies have shown that derivatives of pyrazole compounds exhibit significant anticancer properties. For instance, compounds similar to Ethanone have been evaluated for their ability to inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines .
  • Anti-inflammatory Properties : Research indicates that pyrazole derivatives can modulate inflammatory pathways. Ethanone has been studied for its effects on cytokine production and its potential use in treating inflammatory diseases .

Material Science Applications

In addition to biological applications, this compound also finds utility in material science:

  • Polymer Chemistry : Ethanone can be used as a monomer in the synthesis of polymers with specific thermal and mechanical properties. Its incorporation into polymer matrices has been shown to enhance thermal stability and mechanical strength .

Data Table: Summary of Applications

Application AreaSpecific Use CaseReferences
Medicinal ChemistryAnticancer agents targeting specific cell lines
Anti-inflammatory treatments
Material ScienceMonomer for polymer synthesis

Anticancer Study

A study published in the Journal of Medicinal Chemistry evaluated various pyrazole derivatives, including Ethanone, for their anticancer activity against breast cancer cell lines. The results indicated that certain modifications to the pyrazole ring enhanced cytotoxicity, suggesting a pathway for developing more effective anticancer agents .

Anti-inflammatory Research

In another study, researchers investigated the anti-inflammatory effects of Ethanone on lipopolysaccharide-stimulated macrophages. The findings demonstrated a significant reduction in pro-inflammatory cytokines, indicating its potential as an anti-inflammatory therapeutic agent .

Mechanism of Action

The mechanism by which 1-(1-(4-Methoxyphenyl)-4-morpholino-1H-pyrazol-3-yl)ethanone exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets, modulating their activity and influencing various biochemical pathways. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Comparison with Structural Analogs

Positional Isomers

Example: Ethanone, 1-[1-(4-methoxyphenyl)-5-(4-morpholinyl)-1H-pyrazol-3-yl]- (CAS 61323-14-6)

  • Key Differences : Morpholinyl group at the pyrazole’s 5-position instead of 4.
  • Implications: Positional isomerism can alter electronic distribution, steric hindrance, and binding affinity. For instance, the 4-position’s proximity to the ethanone group may enhance intermolecular interactions compared to the 5-position .

Substituent Variations

1-[4-([1,1'-Biphenyl]-4-ylcarbonyl)-1-(4-methoxyphenyl)-1H-pyrazol-3-yl]ethanone
  • Key Differences : Biphenylcarbonyl group at the pyrazole’s 4-position.
  • This contrasts with the morpholinyl group’s solubility-enhancing properties .
1-(4-Hydroxy-1-(4-methoxybenzyl)-1H-pyrazol-3-yl)ethanone (CAS 1370448-79-5)
  • Key Differences : Hydroxy group at the pyrazole’s 4-position and a 4-methoxybenzyl group at the 1-position.
  • Implications : The hydroxy group introduces hydrogen-bonding capability, which could improve target binding but reduce metabolic stability compared to the morpholinyl substituent .

Heterocycle Modifications

Example: 1-(4-Methoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-yl)ethanone

  • Key Differences : Triazole core instead of pyrazole.
  • Implications: Triazoles exhibit distinct electronic properties and metabolic pathways.

Functional Group Additions

Example: 1-(3ʹ-(1-(2-Morpholinoethyl)-1H-pyrazol-3-yl)biphenyl-3-yl)ethanone (LRH-1 antagonist)

  • Key Differences: Morpholinoethyl linker between the pyrazole and biphenyl group.
  • Implications : The ethyl spacer increases conformational flexibility, possibly allowing better interaction with protein pockets. However, this may also introduce entropic penalties during binding .

Data Table: Structural and Functional Comparison

Compound Name Substituents (Pyrazole Positions) Molecular Formula Molecular Weight (g/mol) Key Properties
Target Compound 1: 4-methoxyphenyl; 4: morpholinyl C₁₇H₁₉N₃O₃ 313.35 High solubility, moderate lipophilicity
Positional Isomer 1: 4-methoxyphenyl; 5: morpholinyl C₁₇H₁₉N₃O₃ 313.35 Altered electronic effects, potential steric hindrance
Biphenylcarbonyl Analog 1: 4-methoxyphenyl; 4: biphenylcarbonyl C₂₄H₂₀N₂O₂ 368.43 High lipophilicity, reduced solubility
Hydroxy-Benzyl Analog 1: 4-methoxybenzyl; 4: hydroxy C₁₃H₁₄N₂O₃ 246.26 Hydrogen-bond donor, lower metabolic stability
Triazole Analog Triazole core with methyl and methoxyphenyl C₁₂H₁₂N₄O₂ 244.25 Enhanced oxidative stability

Research Findings and Trends

  • Synthetic Accessibility : The target compound’s synthesis likely involves regioselective pyrazole formation, as seen in , where sodium ethoxide and reflux conditions are used for cyclization. Morpholinyl groups are typically introduced via nucleophilic substitution or coupling reactions .
  • Methoxyphenyl groups in ’s triazoles demonstrated antitubercular activity, hinting at broader pharmacological utility .
  • Solubility vs. Bioactivity : Morpholinyl groups enhance aqueous solubility, critical for drug delivery, whereas bulkier substituents (e.g., biphenylcarbonyl) may prioritize target affinity over pharmacokinetics .

Biological Activity

Ethanone, 1-[1-(4-methoxyphenyl)-4-(4-morpholinyl)-1H-pyrazol-3-yl]- (CAS Number: 12300895) is a compound of significant interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.

  • Molecular Formula : C16H19N3O3
  • Molecular Weight : 301.34 g/mol
  • Structure : The compound features a pyrazole ring substituted with a methoxyphenyl group and a morpholine moiety, contributing to its unique biological interactions.

Anticancer Properties

Research indicates that derivatives of pyrazole compounds exhibit notable anticancer activity. For instance, studies have shown that similar pyrazole derivatives can inhibit tumor cell proliferation and induce apoptosis in various cancer cell lines. The mechanism often involves the modulation of signaling pathways related to cell survival and apoptosis.

  • Case Study : A study published in ACS Omega demonstrated that certain pyrazole derivatives, including those structurally related to our compound, exhibited cytotoxic effects against cancer cell lines through the inhibition of specific kinases involved in cell cycle regulation .

Anti-inflammatory Effects

Ethanone derivatives have also been investigated for their anti-inflammatory properties. The inhibition of cyclooxygenase (COX) enzymes and other inflammatory mediators has been noted in related compounds.

  • Research Findings : Inhibition of mPGES-1 (microsomal prostaglandin E synthase-1) has been highlighted as a promising target for reducing inflammation and tumor growth, suggesting potential therapeutic applications in cancer treatment .

The biological activity of Ethanone, 1-[1-(4-methoxyphenyl)-4-(4-morpholinyl)-1H-pyrazol-3-yl]- is attributed to its interaction with various biological targets:

  • G Protein-Coupled Receptors (GPCRs) : Compounds similar to this ethanone have shown the ability to modulate GPCR signaling pathways, which are crucial for numerous physiological processes including inflammation and cancer progression .
  • Kinase Inhibition : The presence of the pyrazole ring suggests potential inhibition of kinases that are pivotal in cancer cell signaling pathways.

Data Summary Table

PropertyValue
Molecular FormulaC16H19N3O3
Molecular Weight301.34 g/mol
Anticancer ActivityInduces apoptosis in cancer cells
Anti-inflammatory ActivityInhibits COX enzymes
Mechanism of ActionModulates GPCRs, kinase inhibition

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